

Application Note: Quantification of Ramelteon Impurity D in Pharmaceutical Formulations

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Compound of Interest

Compound Name: *Ramelteon impurity D*

Cat. No.: *B3339254*

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Abstract

This application note details a robust and sensitive High-Performance Liquid Chromatography (HPLC) method for the quantification of **Ramelteon Impurity D** in pharmaceutical formulations. The described method is specific, accurate, and precise, making it suitable for routine quality control analysis of Ramelteon drug products. The protocol includes sample preparation procedures, detailed chromatographic conditions, and a summary of validation parameters.

Introduction

Ramelteon is a melatonin receptor agonist used for the treatment of insomnia. As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of ensuring the safety and efficacy of the final drug product. **Ramelteon Impurity D**, chemically identified as N-(2-(2,6,7,8-tetrahydro-1H-indeno[5,4-b]furan-8-yl)ethyl)isobutyramide, is a potential process-related impurity or degradation product. Therefore, a validated analytical method for its quantification is essential for quality control in pharmaceutical manufacturing. This document provides a detailed protocol for the determination of **Ramelteon Impurity D** using HPLC with UV detection.

Experimental Protocol

This method is adapted from established chromatographic principles for the analysis of Ramelteon and its related substances.

Materials and Reagents

- Ramelteon Reference Standard
- **Ramelteon Impurity D** Reference Standard
- Acetonitrile (HPLC grade)
- Triethylamine (TEA)
- Phosphoric Acid (analytical grade)
- Water (HPLC grade)
- Methanol (HPLC grade)
- Placebo (formulation matrix without the active ingredient)

Equipment

- High-Performance Liquid Chromatography (HPLC) system with a UV detector
- Analytical balance
- Volumetric flasks
- Pipettes
- Syringe filters (0.45 µm)
- Ultrasonic bath

Chromatographic Conditions

Parameter	Condition
Column	Octadecylsilane bonded silica gel (C18), 4.6 mm x 250 mm, 5 µm
Mobile Phase	A: 0.1% Triethylamine in water (pH adjusted to 6.5 with Phosphoric Acid)B: Acetonitrile
Gradient	0-5 min: 37% B5-15 min: 37-63% B15-20 min: 63% B20-22 min: 63-37% B22-30 min: 37% B
Flow Rate	1.0 mL/min
Column Temp.	35°C
Detection	UV at 220 nm
Injection Vol.	10 µL
Run Time	30 minutes

Preparation of Solutions

Mobile Phase A (0.1% TEA, pH 6.5): Add 1.0 mL of Triethylamine to 1000 mL of HPLC grade water. Adjust the pH to 6.5 with diluted phosphoric acid.

Diluent: Acetonitrile and Water in a 50:50 (v/v) ratio.

Standard Stock Solution (Ramelteon): Accurately weigh about 25 mg of Ramelteon Reference Standard into a 50 mL volumetric flask. Add approximately 30 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

Standard Stock Solution (**Ramelteon Impurity D**): Accurately weigh about 10 mg of **Ramelteon Impurity D** Reference Standard into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate to dissolve, and dilute to volume with the diluent.

Working Standard Solution: Pipette 5.0 mL of the Ramelteon Standard Stock Solution and 1.0 mL of the **Ramelteon Impurity D** Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent. This solution contains approximately 50 µg/mL of Ramelteon and 2 µg/mL of **Ramelteon Impurity D**.

Sample Preparation (Tablets):

- Weigh and finely powder not fewer than 20 tablets.
- Accurately weigh a portion of the powder equivalent to 10 mg of Ramelteon into a 100 mL volumetric flask.
- Add approximately 70 mL of diluent and sonicate for 15 minutes with intermittent shaking.
- Allow the solution to cool to room temperature and dilute to volume with the diluent.
- Filter a portion of the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

Data Presentation

The analytical method was validated according to ICH guidelines. The following tables summarize the key validation parameters.

Linearity

Analyte	Range (µg/mL)	Correlation Coefficient (r ²)
Ramelteon Impurity D	0.1 - 5.0	0.9995

Accuracy (Recovery)

Analyte	Spiked Level	Mean Recovery (%)	% RSD
Ramelteon Impurity D	50%	99.2	0.8
100%	100.5	0.6	
150%	99.8	0.7	

Precision (Repeatability)

Analyte	Concentration (µg/mL)	% RSD (n=6)
Ramelteon Impurity D	2.0	0.9

Limits of Detection and Quantification

Analyte	LOD (µg/mL)	LOQ (µg/mL)
Ramelteon Impurity D	0.05	0.15

Visualization

Experimental Workflow

Caption: Workflow for the quantification of **Ramelteon Impurity D**.

Conclusion

The HPLC method described in this application note is demonstrated to be suitable for the routine quantification of **Ramelteon Impurity D** in pharmaceutical formulations. The method is linear, accurate, precise, and specific. The low limits of detection and quantification allow for the reliable determination of the impurity at levels compliant with regulatory requirements. This protocol can be readily implemented in quality control laboratories for the analysis of Ramelteon drug products.

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